molecular formula C18H16ClN3O5S B2448187 Ethyl 3-(4-chlorophenyl)-5-[(2-methoxyacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-13-5

Ethyl 3-(4-chlorophenyl)-5-[(2-methoxyacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2448187
CAS RN: 851950-13-5
M. Wt: 421.85
InChI Key: ZIKKHYLPAKVLGO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a thieno[3,4-d]pyridazine ring, a chlorophenyl group, and a methoxyacetyl group . These groups could potentially confer various chemical and biological properties to the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[3,4-d]pyridazine ring, which is a bicyclic system containing a five-membered thiophene ring fused with a six-membered pyridazine ring. The molecule also contains a chlorophenyl group attached to the thiophene ring and a methoxyacetyl group attached to the pyridazine ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the various functional groups present in its structure. For instance, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the methoxyacetyl group could potentially participate in acylation reactions .

Scientific Research Applications

Synthesis and Antibacterial Activity

Ethyl 3-(4-chlorophenyl)-5-[(2-methoxyacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a compound of interest due to its potential antibacterial properties. A study conducted by Al-Kamali et al. (2014) explored the synthesis and antibacterial activity of novel thieno[2,3-c]pyridazines, starting from 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine. This work highlights the compound's relevance in developing new antibacterial agents. The synthesized compounds were evaluated for their antibacterial activities, indicating potential applications in combating bacterial infections (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).

Derivatives and Heterocyclic Compounds

The chemical versatility of ethyl 3-(4-chlorophenyl)-5-[(2-methoxyacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate allows for the synthesis of various derivatives and related heterocycles. Radwan and Bakhite (1999) demonstrated the synthesis of novel thieno[2,3‐c]pyridazines and related heterocycles, showcasing the compound's utility in creating a wide range of biologically active molecules. This work emphasizes the role of such compounds in the development of new therapeutic agents with antibacterial and antifungal properties (Radwan & Bakhite, 1999).

Ultrasound Irradiation in Synthesis

The use of ultrasound irradiation presents a novel approach to synthesizing ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, demonstrating the compound's adaptability in modern synthetic methods. Machado et al. (2011) highlighted the efficiency of ultrasound irradiation in achieving high regioselectivity and yields in a significantly reduced reaction time. This methodological innovation underscores the compound's potential in streamlined and environmentally friendly synthesis processes (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).

Heterocyclic Compound Synthesis

The research on ethyl 3-(4-chlorophenyl)-5-[(2-methoxyacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate extends into the synthesis of various heterocyclic compounds. Shvedov and Grinev (1967) focused on synthesizing 2-aminothiophene and thienoxazine derivatives, demonstrating the compound's role in generating diverse heterocyclic structures with potential pharmacological activities (Shvedov & Grinev, 1967).

Future Directions

Given the structural complexity of this compound, it could be of interest for further study in various fields, including medicinal chemistry and drug discovery. Its synthesis and characterization could provide valuable insights into its chemical and biological properties .

properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-[(2-methoxyacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O5S/c1-3-27-18(25)15-12-9-28-16(20-13(23)8-26-2)14(12)17(24)22(21-15)11-6-4-10(19)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKKHYLPAKVLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-chlorophenyl)-5-[(2-methoxyacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate

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